2,6-Dichloro-5-methoxypyridin-3-amine
Description
2,6-Dichloro-5-methoxypyridin-3-amine is a substituted pyridine derivative characterized by a methoxy (-OCH₃) group at position 5, an amine (-NH₂) group at position 3, and chlorine atoms at positions 2 and 6 on the pyridine ring. Pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their electronic properties and versatility in chemical modifications.
Properties
IUPAC Name |
2,6-dichloro-5-methoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFZHMWLHZUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666848 | |
| Record name | 2,6-Dichloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720666-44-4 | |
| Record name | 2,6-Dichloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-methoxypyridin-3-amine typically involves the chlorination of 5-methoxypyridin-3-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5-Methoxypyridin-3-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of amino derivatives.
Scientific Research Applications
2,6-Dichloro-5-methoxypyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Key Observations:
Ring System Differences :
- Pyridine vs. Pyrimidine : The pyrimidine core in 4,6-Dichloro-5-methoxypyrimidine introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and aromaticity compared to pyridine derivatives. This structural difference often correlates with distinct biological activities, such as kinase inhibition or antiviral effects .
- Bipyridine Systems : Compounds like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine exhibit extended π-conjugation, which may improve photophysical properties for materials science applications .
Methoxy groups at position 5 in both pyridine and pyrimidine derivatives contribute to electron-donating effects, which may stabilize intermediates in synthetic pathways .
Intermolecular Interactions :
- The pyrimidine derivative 4,6-Dichloro-5-methoxypyrimidine exhibits short Cl···N contacts (3.09–3.10 Å), forming a robust 3D crystal lattice. Such interactions are critical for crystallinity and stability in solid-state formulations .
- In contrast, the target compound’s pyridine core and substituent arrangement may favor different packing modes or solubility profiles, though experimental data are lacking.
Biological Activity
2,6-Dichloro-5-methoxypyridin-3-amine is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₆H₅Cl₂N₃O, with a molecular weight of approximately 190.03 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methoxy group at the 5 position. These substitutions contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. The specific molecular targets can vary depending on the biological context in which it is used.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further development in treating infectious diseases.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It has shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Cancer Therapeutics
The compound's structural characteristics make it a valuable scaffold for developing cancer therapeutics. For instance, related compounds have been identified as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancer types. The structure-activity relationship studies reveal that modifications can enhance inhibitory potency against FGFR .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both chlorine and methoxy groups enhances its reactivity compared to other similar compounds:
| Compound | Structure Highlights | Unique Features |
|---|---|---|
| 2-Chloro-5-methoxypyridin-3-amine | One chlorine atom | Less reactive due to fewer halogen substituents |
| 6-Chloro-5-methoxypyridin-3-amine | Chlorine at position 6 | Different biological activity profile |
| 2-Chloro-5-methoxy-pyridine | No amine group | Simpler structure; used as a basic building block |
| 3-Amino-5-hydroxypyridine | Hydroxyl group instead of methoxy | Potentially different pharmacological effects |
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications in drug development.
Case Studies and Research Findings
- Antimicrobial Study : In vitro studies demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The minimum inhibitory concentration (MIC) was determined to assess its potency against these pathogens.
- Cancer Inhibition : A recent study evaluated the compound's efficacy as an FGFR inhibitor. Compounds derived from this scaffold exhibited IC50 values ranging from 30 nM to over 60 nM against FGFR1, indicating significant potential for further development as anticancer agents .
- Inflammatory Response Modulation : Experimental models showed that treatment with this compound reduced markers of inflammation, suggesting mechanisms that could be exploited for therapeutic purposes in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
